Home > Products > Screening Compounds P57080 > Troglitazone sulfate
Troglitazone sulfate -

Troglitazone sulfate

Catalog Number: EVT-1582869
CAS Number:
Molecular Formula: C24H27NO8S2
Molecular Weight: 521.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
[2-[[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl] hydrogen sulfate is an aromatic ether and a thiazolidinone.
Synthesis Analysis

Methods and Technical Details

The synthesis of troglitazone sulfate typically involves the sulfation of troglitazone using various sulfating agents. Common methods include:

  • Chemical Sulfation: Troglitazone can be reacted with sulfur trioxide-pyridine complex or chlorosulfonic acid to introduce sulfate groups.
  • Enzymatic Sulfation: Sulfotransferases can catalyze the transfer of a sulfate group from a donor molecule to troglitazone, producing troglitazone sulfate as a metabolite.

These methodologies allow for the production of troglitazone sulfate in sufficient quantities for both research and potential therapeutic applications .

Molecular Structure Analysis

Structure and Data

Troglitazone sulfate retains the core structure of troglitazone, characterized by its thiazolidinedione moiety. The molecular formula is C17_{17}H16_{16}N2_2O4_4S, with a molecular weight of approximately 348.38 g/mol. The structural representation includes:

  • Thiazolidinedione Ring: A five-membered ring containing sulfur and nitrogen.
  • Sulfate Group: Attached to the hydroxyl group at the 2-position of the thiazolidinedione structure.

The compound's stereochemistry is significant for its biological activity, influencing its interaction with PPAR receptors .

Chemical Reactions Analysis

Reactions and Technical Details

Troglitazone sulfate undergoes various metabolic reactions in the body:

  • Phase I Metabolism: Involves oxidation reactions that convert troglitazone to several metabolites, including quinones.
  • Phase II Metabolism: Conjugation reactions where troglitazone is sulfated or glucuronidated to form metabolites like troglitazone sulfate and its glucuronide counterpart.

These reactions are crucial for drug elimination and can affect the pharmacokinetics and toxicity profiles of troglitazone .

Mechanism of Action

Process and Data

Troglitazone exerts its antidiabetic effects primarily through:

  1. PPAR Activation: Binding to PPARγ enhances insulin sensitivity by promoting glucose uptake in adipose tissue and muscle.
  2. Gene Regulation: Modulates the expression of genes involved in glucose and lipid metabolism.
  3. Anti-inflammatory Effects: Reduces inflammation by inhibiting nuclear factor kappa-B signaling pathways.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • State: Solid
  • Melting Point: 184–186 °C
  • Solubility: Poorly soluble in water (0.00121 mg/mL)
  • LogP (Partition Coefficient): Approximately 3.6
  • pKa Values: Strongest acidic pKa around 6.61
  • Polar Surface Area: 84.86 Ų
  • Rotatable Bonds: 5

These properties influence the compound's bioavailability, stability, and interaction with biological systems .

Applications

Scientific Uses

Troglitazone sulfate has been investigated for various applications beyond its original use as an antidiabetic agent:

  • Research on Insulin Sensitivity: Studies have shown that it can enhance insulin-mediated glucose uptake in vitro.
  • Potential Anti-cancer Activity: Research indicates that derivatives may exhibit anti-proliferative effects against certain cancer cell lines.
  • Investigations into Hepatotoxicity Mechanisms: Understanding how sulfation affects toxicity profiles can inform safer drug design strategies.

While clinical use is limited due to safety concerns, ongoing research into its metabolites continues to reveal potential therapeutic avenues .

Metabolic Pathways and Enzymatic Regulation of Troglitazone Sulfate

Sulfation as the Primary Biotransformation Route in Hepatic Metabolism

Troglitazone sulfate (M1) represents the dominant in vivo metabolite in humans, accounting for ~70% of circulating metabolites in plasma following troglitazone administration [1] [10]. This biotransformation occurs predominantly in hepatocytes, where sulfation supersedes glucuronidation and oxidation as the principal clearance mechanism. Hepatic cytosols exhibit high sulfation capacity, with in vitro studies reporting formation rates of 84.0 ± 30.0 pmol/mg/min in human liver cytosol fractions [1] [7]. The reaction requires the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS), which donates the sulfate group. Intestinal sulfation contributes minimally (<20% of hepatic activity), as evidenced by lower activity in intestinal cytosols (15.0 ± 5.6 pmol/mg/min) [7].

Table 1: Contribution of Metabolic Pathways to Troglitazone Clearance

Metabolic PathwayPrimary Metabolite% Total Plasma MetabolitesKey Site
SulfationTroglitazone sulfate (M1)70%Liver
OxidationQuinone metabolite (M3)20-25%Liver (CYP-mediated)
GlucuronidationTroglitazone glucuronide (M2)<10%Liver, Gut

Role of Sulfotransferase Isoforms in Conjugation Dynamics

The sulfation of troglitazone is catalyzed predominantly by two cytosolic sulfotransferases: SULT1A1 (historically ST1A3) and SULT1E1 (historically ST1E4). Recombinant enzyme studies demonstrate SULT1A1 exhibits the highest catalytic efficiency (Vmax/Km) due to its low Km (5.6 μM) and high abundance, constituting approximately 13-fold higher hepatic protein levels than SULT1E1 [1] [7]. While SULT1E1 shows a similarly low Km (8.1 μM), its lower expression limits its overall contribution. Other isoforms (SULT1B2, SULT1C2, SULT2A1) exhibit significantly higher Km values (>17 μM) and negligible activity [1] [7]. Immunoblot analyses confirm SULT1A1 is the physiologically dominant enzyme in human liver cytosols, responsible for >80% of troglitazone sulfation activity under physiological substrate concentrations [1].

Table 2: Kinetic Parameters of Sulfotransferase Isoforms for Troglitazone Sulfation

SULT IsoformHistorical NameKm (μM)Relative Hepatic AbundanceRole in Troglitazone Sulfation
SULT1A1ST1A35.6High (100%)Primary enzyme (>80% contribution)
SULT1E1ST1E48.1Low (~7.7%)Minor contributor
SULT1B1ST1B217.0ModerateNegligible
SULT2A1ST2A328.0ModerateNegligible

Interplay Between Phase II Metabolism and Oxidative Pathways

Troglitazone undergoes parallel Phase I oxidation and Phase II conjugation, creating a complex metabolic network:

  • Competitive Pathways: Sulfation (Phase II) competes directly with CYP-mediated oxidation (Phase I). At therapeutic troglitazone concentrations (≤10 μM), sulfation dominates due to the high affinity (low Km) of SULT1A1/1E1 versus CYP enzymes. CYP2C8 and CYP3A4 are the primary oxidative enzymes, generating the quinone metabolite (M3) [3] [4] [10].
  • Metabolite Fate: Troglitazone sulfate (M1) is excreted primarily into bile via transporters like MRP2, with minimal further metabolism. In contrast, the oxidative quinone metabolite (M3) can undergo glutathione conjugation or redox cycling, potentially generating reactive oxygen species [1] [6].
  • Enzyme Modulation: Troglitazone induces CYP3A4 expression in vitro via PPARγ-independent PXR activation. This auto-induction potentially increases its own oxidative metabolism over time but does not significantly alter sulfation rates, as sulfotransferases are not similarly induced [4] [8].

Table 3: Contribution of Hepatic Enzymes to Troglitazone Biotransformation

Enzyme SystemPrimary IsoformsMajor MetaboliteRelative Contribution at 10 μM Troglitazone
Phase II: SulfationSULT1A1 > SULT1E1Troglitazone sulfate (M1)70-80%
Phase I: OxidationCYP2C8, CYP3A4Quinone metabolite (M3)15-20%
Phase II: GlucuronidationUGT1A1, UGT1A3Troglitazone glucuronide (M2)5-10%

Interspecies Variability in Sulfation Efficiency

Sulfation efficiency of troglitazone exhibits marked species differences, limiting the predictive value of non-human models:

  • Human vs. Rodent Sulfation: Human hepatocytes exhibit 15-18-fold higher troglitazone sulfate formation in blood and bile compared to murinized FRG (Mo-FRG) mice [2]. Conversely, rats show higher oxidative metabolism via CYP3A compared to humans. This stems from differential enzyme expression: SULT1A1 is highly expressed in human liver but less dominant in rodents [1] [2] [9].
  • Chimeric Mouse Models: Humanized-liver FRG mice (Hu-FRG) recapitulate human sulfation dominance, producing troglitazone sulfate as the major metabolite. However, technical challenges like declining human hepatocyte function during studies can alter metabolic ratios [2] [5].
  • Glucuronidation Disparity: Mice exhibit intrinsically higher UDP-glucuronosyltransferase (UGT) activity than humans. Consequently, troglitazone glucuronide (M2) formation is disproportionately elevated in murine models compared to humans, where sulfation predominates [3] [9]. Cryopreserved human hepatocytes retain human-relevant sulfation:glucuronidation ratios (~7:1), unlike rodent hepatocytes [9].

Table 4: Species Differences in Troglitazone Sulfation Efficiency

Model SystemTroglitazone Sulfate Formation RateSulfate:Glucuronide RatioRelevance to Human Sulfation
Human Hepatocytes84.0 ± 30.0 pmol/mg/min~7:1Gold standard
Hu-FRG Mice (Humanized)15-18x higher than Mo-FRG mice~3:1*High (but variable repopulation)
Rat HepatocytesModerate (CYP3A dominates)<1:1Low
Mo-FRG Mice (Murinized)Very Low<1:2Very Low

*Note: Glucuronidation increases disproportionately in Hu-FRG mice during repopulation decline [2].

Properties

Product Name

Troglitazone sulfate

IUPAC Name

[2-[[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl] hydrogen sulfate

Molecular Formula

C24H27NO8S2

Molecular Weight

521.6 g/mol

InChI

InChI=1S/C24H27NO8S2/c1-13-14(2)21-18(15(3)20(13)33-35(28,29)30)9-10-24(4,32-21)12-31-17-7-5-16(6-8-17)11-19-22(26)25-23(27)34-19/h5-8,19H,9-12H2,1-4H3,(H,25,26,27)(H,28,29,30)

InChI Key

MTCJRDKAPLOLHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)C)OS(=O)(=O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.